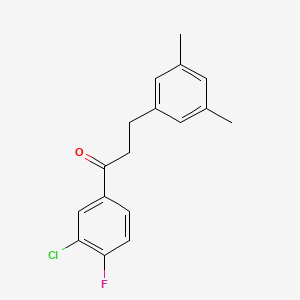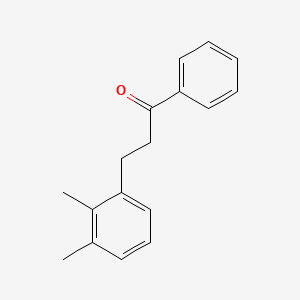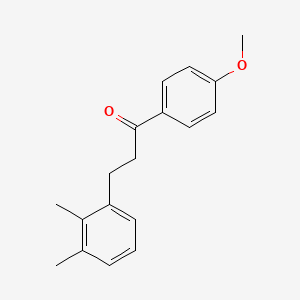
3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone” is a chemical compound. It’s used mainly for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring due to the presence of phenyl in the name. The prefixes 3’-Chloro, 3,5-dimethyl, and 4’-fluoro indicate the positions of the Chlorine, Methyl, and Fluorine groups on the benzene ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Analytical Characterization of NPS
- A study explored the use of nuclear magnetic resonance (NMR) spectroscopy to identify and analyze new psychoactive substances (NPS), demonstrating the relevance of analytical techniques in resolving complex toxicological cases. The study emphasizes the importance of precise and accurate analytical characterization in forensic science, which could be relevant for substances structurally similar to 3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone (Ameline et al., 2019).
Exposure to Environmental Phenols
- Research on environmental phenols, such as benzophenone-3 and bisphenol A (BPA), indicates widespread exposure due to their use in consumer products. Studies measuring urinary concentrations of these phenols highlight the significance of understanding human exposure levels, which may be pertinent for evaluating the exposure and potential effects of similar compounds (Mortensen et al., 2014).
Human Urinary Excretion of Non-persistent Environmental Chemicals
- Investigations into the urinary excretion of non-persistent environmental chemicals, including phenols like benzophenone-3 (BP-3), shed light on human exposure and potential health implications. The prevalence of exposure to these chemicals among different population segments, including children and pregnant women, emphasizes the importance of monitoring and understanding the environmental and health impacts of such compounds (Frederiksen et al., 2014).
Detection of Performance Enhancement Agents
- The detection of RSR13, a synthetic allosteric modifier of hemoglobin that can enhance athletic performance, in urine by gas chromatography/mass spectrometry highlights the significance of analytical methods in monitoring the use of performance-enhancing agents. This is relevant for ensuring fair play in sports and may also be applicable for monitoring substances with similar properties or uses (Breidbach & Catlin, 2001).
Biological Monitoring of Chemical Exposure
- The biological monitoring of exposure to chemicals like 3-chloro-4-fluoroaniline through the determination of urinary metabolites and hemoglobin adducts underscores the importance of robust biomonitoring techniques. These techniques are crucial for assessing exposure to environmental chemicals, ensuring workplace safety, and understanding the long-term health effects of such exposures (Boogaard et al., 1994).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-16(19)15(18)10-14/h4-5,7-10H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDWWRXZXMBCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644904 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898780-78-4 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














